Bienvenue dans la boutique en ligne BenchChem!

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

kinase inhibition mTOR PI3K

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (CAS 1797718-14-9) is a synthetic small molecule belonging to the urea-containing morpholinopyrimidine class, a chemotype extensively explored for kinase inhibition, particularly against mTOR and PI3K family enzymes. This compound is listed in the ZINC database (ZINC106545463) and is commercially available from multiple research-chemical suppliers, positioned as a building block or tool compound for medicinal chemistry and chemical biology investigations.

Molecular Formula C16H18FN5O2
Molecular Weight 331.351
CAS No. 1797718-14-9
Cat. No. B2903789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
CAS1797718-14-9
Molecular FormulaC16H18FN5O2
Molecular Weight331.351
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C16H18FN5O2/c17-12-2-1-3-13(10-12)20-16(23)19-11-14-18-5-4-15(21-14)22-6-8-24-9-7-22/h1-5,10H,6-9,11H2,(H2,19,20,23)
InChIKeyRWFKHWNLKXKSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (CAS 1797718-14-9): Structural Classification and Research-Grade Procurement Context


1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (CAS 1797718-14-9) is a synthetic small molecule belonging to the urea-containing morpholinopyrimidine class, a chemotype extensively explored for kinase inhibition, particularly against mTOR and PI3K family enzymes . This compound is listed in the ZINC database (ZINC106545463) and is commercially available from multiple research-chemical suppliers, positioned as a building block or tool compound for medicinal chemistry and chemical biology investigations . Critically, no primary research publications, patents, or authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) have been identified that report quantitative target-engagement or cellular activity data for this specific compound, distinguishing it from extensively profiled analogs such as AZD3147 .

Why Generic Substitution Is Not Supported: The Absence of Quantitative Comparator Data for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea


Within the urea-morpholinopyrimidine chemotype, minor structural variations—such as the position of the fluorine substituent on the phenyl ring, the presence or absence of a methyl group on the pyrimidine core, and the nature of the linker—have been shown to produce substantial shifts in kinase selectivity, cellular potency, and pharmacokinetic profiles . For example, the clinical candidate AZD3147 (which differs from the title compound by multiple substituents including a methylmorpholine and a cyclopropylsulfonyl moiety) achieves mTOR IC50 values in the low nanomolar range with >300-fold selectivity over PI3K isoforms . Without analogous quantitative data for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, no evidence-based claim can be made that this compound offers equivalent or superior properties to any characterized analog. Any substitution decision must therefore be treated as unvalidated and carries experimental risk.

Quantitative Evidence Guide: 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea


Evidence Gap: No Published Target-Engagement Data Available

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents (executed 2026-05-09) returned zero quantitative bioactivity records (IC50, Ki, Kd, EC50) for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea against any kinase or other protein target . In contrast, structurally related urea-morpholinopyrimidines such as AZD3147 have extensively reported data: mTOR enzyme IC50 = 1.5 nM, mTORC1 cellular IC50 = 40.7 nM, mTORC2 cellular IC50 = 5.75 nM in MDA-MB-468 cells, with selectivity ratios >300-fold against PI3Kα, β, γ, and δ isoforms . The compound 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea (CAS 1797661-96-1), a close structural analog differing by chloro substitution at the 3-position and an added methyl group on the pyrimidine, also lacks any publicly available bioactivity data, indicating that the entire sub-series around the 3-fluorophenyl/morpholinopyrimidin-2-ylmethyl urea scaffold remains pharmacologically uncharacterized in the open literature .

kinase inhibition mTOR PI3K urea-morpholinopyrimidine

Physicochemical Properties: Computed Values with No Experimental Validation

Computationally derived properties for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea are available via the ZINC database: molecular weight 331.35 g/mol, calculated logP 1.041, topological polar surface area (tPSA) 79–80 Ų, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . These values are consistent with Lipinski's Rule of Five and Veber's oral bioavailability criteria. However, no experimentally measured values for aqueous solubility, logD, pKa, plasma protein binding, or metabolic stability have been reported for this compound. By contrast, AZD3147 was explicitly optimized for improved aqueous solubility and human hepatocyte stability, with experimental solubility values reported . The lack of experimental physicochemical profiling means that the compound's developability relative to analogs such as AZD3147 cannot be assessed.

physicochemical properties drug-likeness solubility prediction

Structural Comparison: Fluorine Positional Isomerism in the Morpholinopyrimidine-Urea Series

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea contains a 3-fluorophenyl substituent linked to the morpholinopyrimidine core via a methylene-urea bridge. A structurally distinct positional isomer, 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, differs in both the fluorine position (ortho vs. meta) and the presence of a methyl group on the pyrimidine ring . In broader kinase inhibitor SAR, the position of fluorine substitution on the phenyl ring is known to modulate target binding, selectivity, and metabolic stability through electronic and steric effects . However, no direct comparative data exist between the 3-fluoro and 2-fluoro isomers within this specific chemotype, and neither compound has reported biological activity . The selection between these isomers for SAR exploration thus rests on synthetic accessibility and hypothesized binding-mode differences rather than on empirical evidence.

structure-activity relationship fluorine substitution positional isomer

Recommended Application Scenarios for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea Based on Available Evidence


Use as a Synthetic Building Block in Parallel Library Synthesis

Given its urea-morpholinopyrimidine core and commercial availability, this compound may serve as a scaffold intermediate for the synthesis of focused kinase-inhibitor libraries via further derivatization of the phenyl or pyrimidine positions . The absence of reported biological activity makes it a suitable starting point for de novo SAR campaigns where target engagement and selectivity are to be empirically determined.

Computational Docking and Virtual Screening Campaigns

The compound's 3D structure is available in the ZINC database, and it has been subjected to SEA (Similarity Ensemble Approach) predictions, which suggested potential interactions with nitric oxide synthase (NOS2) as the top prediction (P-value not specified, Max Tc = 35) . While these predictions are in silico and unvalidated, they may guide hypothesis-driven screening against NOS2 or related enzyme targets.

Negative Control or Tool Compound for mTOR/PI3K Assay Development

If future profiling reveals that this compound is inactive or weakly active against mTOR and PI3K isoforms relative to potent analogs such as AZD3147 (mTOR IC50 = 1.5 nM) , it could be deployed as a structurally matched negative control in kinase selectivity panels, provided that its inactivity is experimentally confirmed. This application scenario is contingent upon empirical validation.

Physicochemical Profiling and Developability Assessment Studies

With computed properties (MW = 331.35, logP = 1.041, tPSA = 79–80 Ų) that fall within favorable drug-like space , this compound could be prioritized for experimental determination of aqueous solubility, logD, permeability, and microsomal stability as part of a broader effort to characterize the developability landscape of 3-fluorophenyl morpholinopyrimidine ureas.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.